molecular formula C21H19ClN4O3S B11239584 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B11239584
M. Wt: 442.9 g/mol
InChI Key: YHJXQPVTLLJRRL-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for studying protein-ligand interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its triazole and benzofuran moieties are known for their biological activity, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. The benzofuran and triazole rings can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzofuran, triazole, and sulfanyl-acetamide moieties in 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide provides distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H19ClN4O3S

Molecular Weight

442.9 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H19ClN4O3S/c1-3-26-20(18-10-13-6-4-5-7-16(13)29-18)24-25-21(26)30-12-19(27)23-15-11-14(22)8-9-17(15)28-2/h4-11H,3,12H2,1-2H3,(H,23,27)

InChI Key

YHJXQPVTLLJRRL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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